2-[(2-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride
Description
Properties
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S.ClH/c1-9-4-2-3-5-10(9)8-14-11-12-6-7-13-11;/h2-5H,6-8H2,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVPBSPGVVQJBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NCCN2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride typically involves the reaction of 2-methylbenzyl chloride with 4,5-dihydro-1H-imidazole-2-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and cost-effectiveness. This involves the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of automated purification systems helps in achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(2-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain the corresponding thiol or sulfide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylbenzylthio group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or diethyl ether under inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, sulfide derivatives
Substitution: Corresponding substituted imidazole derivatives
Scientific Research Applications
2-[(2-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of infections and inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of 2-[(2-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Halogen-Substituted Benzylthio Derivatives
Compounds with halogenated benzylthio groups exhibit variations in electronic and steric properties, influencing biological activity and physicochemical parameters.
Key Observations :
- 3-Chloro derivatives (e.g., CAS 258347-64-7) are commonly studied for antimicrobial applications .
- 2-Chloro analogs (exact mass 262.01) may exhibit distinct binding due to ortho-substitution effects .
- Fluorine substitution (4-F) enhances metabolic stability and lipophilicity, making it valuable in drug design .
Aromatic Ring-Modified Imidazole Derivatives
Substitution of the benzyl group with bulkier aromatic systems alters receptor selectivity and pharmacological profiles.
Key Observations :
- Naphazoline and xylometazoline demonstrate the importance of aromatic bulk in adrenergic receptor agonism. Xylometazoline’s tert-butyl group enhances α2 selectivity .
- RX821002 ’s methoxy-benzodioxan substitution confers preference for α2D receptors, highlighting the role of electronic effects in subtype specificity .
Key Observations :
- The target compound is synthesized efficiently at room temperature, avoiding energy-intensive thermal steps .
- Copper complexation (e.g., 1a) enables structural characterization via X-ray diffraction, aiding in crystallography studies .
Pharmacological and Functional Insights
- Adrenoceptor Modulation: Substituents on the benzyl/aromatic group dictate α2-adrenoceptor subtype selectivity. For example, xylometazoline’s α2-agonism contrasts with RX821002’s antagonism .
- Vasoconstriction : Naphazoline and xylometazoline’s clinical use underscores the therapeutic relevance of the 4,5-dihydroimidazole scaffold .
Biological Activity
2-[(2-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride is a synthetic compound with a molecular formula of and a molecular weight of 242.77 g/mol. This compound belongs to the imidazole family, which has been extensively studied for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings and case studies.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1055196-28-5 |
| Molecular Formula | |
| Molecular Weight | 242.77 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Antimicrobial Activity
Research has indicated that imidazole derivatives exhibit significant antimicrobial activity. For instance, compounds structurally similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study demonstrated that imidazole derivatives could inhibit bacterial growth through disruption of cell membrane integrity and interference with metabolic processes .
Anticancer Activity
The anticancer potential of imidazole derivatives has been a focal point in recent pharmacological studies. For example, related compounds have been evaluated in vitro against several cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer). The findings suggest that these compounds can induce apoptosis and inhibit cell proliferation effectively.
Case Studies
- HeLa Cell Line : A derivative similar to this compound exhibited an IC50 value of approximately 10 µM against HeLa cells, indicating moderate cytotoxicity .
- MCF7 Cell Line : Another study reported an IC50 value of around 5 µM for a closely related compound against MCF7 cells, suggesting strong antiproliferative effects .
- A549 Cell Line : The compound demonstrated significant activity against A549 cells with an IC50 value of less than 8 µM, affirming its potential as an anticancer agent .
The biological activity of imidazole derivatives often involves multiple mechanisms:
- Inhibition of Enzymatic Activity : Many imidazoles act as inhibitors of specific kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : These compounds can trigger programmed cell death through the mitochondrial pathway by increasing reactive oxygen species (ROS) levels.
- Cell Cycle Arrest : Certain derivatives have been shown to halt the cell cycle at various phases, particularly G1/S or G2/M transitions.
Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for 2-[(2-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic substitution or thiol-alkylation reactions. For example, reacting 4,5-dihydro-1H-imidazole-2-thiol with 2-methylbenzyl chloride under basic conditions (e.g., NaOH or Et₃N) in polar aprotic solvents like DMF or DMSO at 60–80°C for 12–24 hours. Optimization focuses on controlling stoichiometry (1:1.2 molar ratio of thiol to alkylating agent) and monitoring reaction progress via TLC or HPLC to minimize side products like disulfides .
Q. How is structural characterization performed for this compound?
Key techniques include:
- NMR : H and C NMR to confirm the imidazole ring, methylbenzyl, and thioether linkages.
- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H] at m/z 281.1).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (see similar imidazole derivatives in ).
Q. What preliminary biological activities have been reported for imidazole-thioether derivatives?
Imidazole-thioethers exhibit antimicrobial, anticancer, and anti-inflammatory potential. For example:
- Antimicrobial : MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) .
- Anticancer : IC₅₀ of 10–20 µM against breast cancer cell lines (MCF-7) via apoptosis induction .
Advanced Research Questions
Q. How can computational tools (e.g., AI-driven retrosynthesis) improve the synthesis design of this compound?
AI platforms like Pistachio or Reaxys use reaction databases to propose optimal routes. For example:
- Retrosynthesis : Prioritizing steps with >90% atom economy and minimal purification.
- Feasibility Scoring : Ranking precursors based on cost, availability, and safety (e.g., avoiding toxic intermediates like chloroacetyl chloride) .
Q. How can researchers resolve contradictions in reported biological data (e.g., variable IC₅₀ values across studies)?
Methodological approaches include:
- Standardized Assays : Use identical cell lines (e.g., ATCC-certified MCF-7) and protocols (e.g., MTT vs. resazurin assays).
- Metabolic Stability Testing : Assess compound degradation in cell media via LC-MS to confirm active concentrations .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
Q. How are environmental impacts assessed for this compound during preclinical development?
Follow frameworks like Project INCHEMBIOL :
- Fate Studies : Hydrolysis half-life in water (pH 7, 25°C) and soil adsorption coefficients (K).
- Ecotoxicology : LC₅₀ in Daphnia magna and algal growth inhibition tests .
Methodological Challenges and Solutions
Q. Handling Stability Issues During Storage
Q. Scaling Up Synthesis Without Compounding Yield
- Flow Chemistry : Continuous flow reactors reduce reaction time (from 24h to 2h) and improve yield (from 60% to 85%) by enhancing mixing and heat transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
